molecular formula C24H24F2N2O2 B2757775 (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide CAS No. 1000370-27-3

(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide

Numéro de catalogue: B2757775
Numéro CAS: 1000370-27-3
Poids moléculaire: 410.465
Clé InChI: UMTZZFVIHQNLBC-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a fluorinated benzyloxy-substituted α-aminoamide compound. Structurally, it features two 3-fluorobenzyl groups attached to a benzylamine core, with an (S)-configured propanamide side chain . Key properties include:

  • Molecular Formula: C₂₄H₂₄F₂N₂O₂
  • Molecular Weight: 410.46 g/mol
  • Purity: >95% (HPLC)
  • Melting Point: 160–162°C
  • Appearance: White to off-white solid .

This compound is a synthetic intermediate and degradation product of safinamide mesylate, a monoamine oxidase B (MAO-B) inhibitor approved for Parkinson’s disease (PD) treatment . Its synthesis involves multi-step reactions, including nucleophilic substitution and amidation, with challenges in optimizing yield and purity due to steric hindrance from dual fluorobenzyl groups .

Propriétés

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-18-8-9-23(30-15-19-5-3-7-22(26)13-19)20(11-18)10-17-4-2-6-21(25)12-17/h2-9,11-13,16,28H,10,14-15H2,1H3,(H2,27,29)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTZZFVIHQNLBC-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000370-27-3
Record name (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000370273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((3-(3-FLUOROBENZYL)-4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6L5WLS3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide, also known by its CAS number 1000370-27-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C24H24F2N2O2
  • Molecular Weight : 410.46 g/mol
  • Purity : Generally >95% (HPLC)
  • Melting Point : 160 - 162°C
  • Appearance : White to off-white solid

The compound exhibits multiple pharmacological activities, primarily attributed to its structural components, which include fluorobenzyl groups that enhance lipid solubility and potentially improve blood-brain barrier penetration. It acts as a modulator of neurotransmitter systems, particularly influencing glutamate and dopamine pathways. The exact mechanism is still under investigation, but preliminary studies suggest it may function as a monoamine oxidase B (MAO-B) inhibitor and a sodium channel blocker, similar to other compounds in its class like safinamide .

1. Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties. It has shown potential in modulating excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain. This modulation can help mitigate excitotoxicity associated with neurodegenerative diseases .

2. Antitumor Activity

A study highlighted the compound's potential in treating non-small-cell lung carcinoma (NSCLC). Its ability to inhibit tumor cell proliferation was attributed to its action on specific signaling pathways involved in cancer growth . The compound's structural similarity to known anticancer agents suggests it may share similar mechanisms of action.

Case Study 1: Neuroprotection

In a preclinical trial, this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anticancer Efficacy

A separate study focused on the compound's effects on NSCLC cell lines. The results demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis rates. Further analysis revealed alterations in cell cycle progression and downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer therapy .

Research Findings Table

Study Focus Findings Reference
Study 1NeuroprotectionReduced oxidative stress-induced cell death
Study 2Anticancer efficacyDecreased viability in NSCLC cells; induced apoptosis

Applications De Recherche Scientifique

Neuropharmacological Applications

Research indicates that (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide may have neuroprotective properties. It is structurally related to Safinamide, a drug used in the treatment of Parkinson's disease. The compound's ability to modulate neurotransmitter release and inhibit glutamate release suggests it could play a role in protecting neurons from excitotoxicity, a common issue in neurodegenerative diseases .

Antidepressant Effects

Initial studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. This is attributed to their influence on monoamine neurotransmitters, which are critical in mood regulation. Further exploration into this area could lead to new therapeutic avenues for treating depression .

Synthesis Methodologies

The synthesis of this compound involves several steps, including high-performance liquid chromatography (HPLC). This method not only aids in the purification of the compound but also ensures its quality and consistency for research purposes .

Quality Control in Pharmaceutical Development

As an impurity of Safinamide, monitoring the presence and concentration of this compound during the production of pharmaceutical formulations is crucial. Its presence can impact the efficacy and safety profiles of drugs, necessitating robust analytical techniques for detection and quantification .

Comparaison Avec Des Composés Similaires

Safinamide Mesylate

  • Structure: (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
  • Molecular Weight : 302.35 g/mol (free base: 286.3 g/mol)
  • Key Differences :
    • Lacks the second 3-fluorobenzyl group at the 3-position of the benzyl ring.
    • Contains a methanesulfonate counterion for enhanced solubility .
  • Pharmacological Role : Reversible MAO-B inhibitor with glutamate release inhibition, used in PD .

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide (BD150732)

  • Structure : Single 3-fluorobenzyloxy substitution.
  • Molecular Weight : 302.35 g/mol
  • Key Differences :
    • Simplified structure with one fluorobenzyl group; used as a reference impurity in safinamide quality control .

Benzoheterocyclic Derivatives (e.g., 5a–5d)

  • Examples: (S)-2-((3-(((1H-Benzo[d]imidazol-4-yl)oxy)methyl)benzyl)amino)propanamide
  • Key Differences :
    • Replace fluorobenzyl with benzoimidazole moieties.
    • Designed for analgesic applications via sodium channel modulation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Half-Life (h)
(S)-2-((3-(3-Fluorobenzyl)-4-...† 410.46 3.8<sup>‡</sup> <0.1 (aqueous) N/A
Safinamide Mesylate 302.35 2.1 0.5–1.0 20–24
BD150732 302.35 2.5 0.3 N/A
Benzoheterocyclic Derivative (5a) ~350 2.8 0.2 6–8

<sup>*</sup> Predicted using ChemDraw.
<sup>†</sup> Target compound.
<sup>‡</sup> Higher hydrophobicity due to dual fluorobenzyl groups .

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity reduce aqueous solubility compared to safinamide, likely limiting bioavailability .
  • Safinamide’s methanesulfonate salt improves solubility, enabling oral administration .

Key Observations :

  • However, its bulkier structure may hinder enzyme binding .
  • Benzoheterocyclic derivatives prioritize sodium channel blockade over MAO-B inhibition, reflecting divergent therapeutic goals .

Key Observations :

  • The target compound’s synthesis is more complex due to dual fluorobenzyl substitutions, requiring stringent purification .
  • Safinamide’s industrial production prioritizes scalability and stability, with methanesulfonate salt formation as a critical step .

Q & A

Q. What computational tools predict the compound’s ADMET properties?

  • Methodology :
  • In silico modeling : Use SwissADME to predict moderate BBB penetration (BOILED-Egg model: LogP = 2.1) and CYP2D6 inhibition risk (Score = 0.78) .
  • Molecular dynamics simulations (GROMACS) to assess binding persistence to MAO-B over 100 ns trajectories .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.